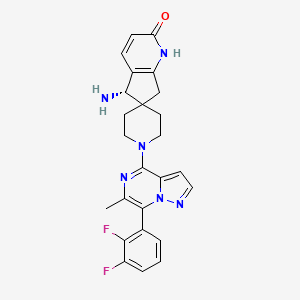

Shp2-IN-16

Description

Properties

Molecular Formula |

C25H24F2N6O |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

(5S)-5-amino-1'-[7-(2,3-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydro-1H-cyclopenta[b]pyridine-6,4'-piperidine]-2-one |

InChI |

InChI=1S/C25H24F2N6O/c1-14-22(16-3-2-4-17(26)21(16)27)33-19(7-10-29-33)24(30-14)32-11-8-25(9-12-32)13-18-15(23(25)28)5-6-20(34)31-18/h2-7,10,23H,8-9,11-13,28H2,1H3,(H,31,34)/t23-/m1/s1 |

InChI Key |

YPAIQYUKPJORDA-HSZRJFAPSA-N |

Isomeric SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC(=O)N5)C6=C(C(=CC=C6)F)F |

Canonical SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC(=O)N5)C6=C(C(=CC=C6)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Shp2-IN-16: A Technical Guide on its Mechanism of Action in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways that drive GBM progression. SHP2 is a non-receptor protein tyrosine phosphatase that is essential for the full activation of the RAS/mitogen-activated protein kinase (MAPK) signaling cascade downstream of various receptor tyrosine kinases (RTKs) frequently dysregulated in GBM. Shp2-IN-16 is a novel, highly potent pyrazolopyrazine-based allosteric inhibitor of SHP2, designed for the treatment of glioblastoma. This document provides an in-depth technical overview of the mechanism of action of this compound in glioblastoma, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Introduction: The Role of SHP2 in Glioblastoma

SHP2 is a key transducer of signals from activated RTKs, such as epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), to the downstream RAS/ERK pathway.[1][2] In its basal state, SHP2 is autoinhibited. Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptors or scaffolding proteins, leading to a conformational change that activates its phosphatase activity. This activation is crucial for sustained ERK signaling, which in turn promotes cell proliferation, survival, and differentiation.[3][4]

In glioblastoma, hyperactivation of the RAS/ERK pathway is a common oncogenic driver.[5] SHP2 plays a multifaceted role in GBM pathogenesis by:

-

Promoting RAS/ERK Signaling: SHP2 is a critical positive regulator of the RAS/ERK pathway, which is essential for GBM cell proliferation and survival.[4][5]

-

Modulating STAT3 Signaling: SHP2 can also dephosphorylate and inactivate STAT3, a transcription factor involved in cell survival and proliferation. The interplay between SHP2's positive regulation of ERK and negative regulation of STAT3 contributes to the complex signaling landscape of GBM.[2][3]

-

Driving Resistance to Therapy: SHP2 has been implicated in adaptive resistance to targeted therapies in various cancers, including glioma.[2][6]

Given its central role, targeting SHP2 with small molecule inhibitors presents a promising therapeutic strategy for glioblastoma.

This compound: A Potent Allosteric SHP2 Inhibitor

This compound is a novel pyrazolopyrazine compound identified as a highly potent inhibitor of SHP2.[7][8] As an allosteric inhibitor, it is expected to bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in its inactive, autoinhibited conformation. This mechanism prevents the activation of SHP2 and subsequent downstream signaling.

Quantitative Data

Due to the novelty of this compound, publicly available data is limited. The primary quantitative metric available is its in vitro potency against the SHP2 enzyme. Data for other representative compounds from the same pyrazolopyrazine series are also included for comparison.[9][10]

| Compound | Target | IC50 (nM) | Reference |

| This compound | SHP2 | 1 | --INVALID-LINK-- |

| Shp2-IN-19 | SHP2 | 3 | --INVALID-LINK-- |

| Shp2-IN-21 | SHP2 | 2 | --INVALID-LINK-- |

Table 1: In Vitro Potency of this compound and Related Compounds.

Mechanism of Action in Glioblastoma

The primary mechanism of action of this compound in glioblastoma is the inhibition of the RAS/ERK signaling pathway. By locking SHP2 in its inactive state, this compound prevents the dephosphorylation of SHP2 substrates that are critical for RAS activation.

Signaling Pathways

The following diagram illustrates the canonical SHP2 signaling pathway in glioblastoma and the point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of SHP2 inhibitors in glioblastoma.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of glioblastoma cell lines.

-

Cell Seeding: Seed glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-ERK

This protocol is for assessing the effect of this compound on the phosphorylation of ERK, a key downstream effector of SHP2.

-

Cell Treatment and Lysis: Plate glioblastoma cells and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an in vivo glioblastoma model to evaluate the efficacy of this compound.

-

Cell Preparation: Culture human glioblastoma cells (e.g., U87MG-luciferase) and harvest them during the logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.

-

Animal Anesthesia: Anesthetize immunodeficient mice (e.g., athymic nude mice) with an appropriate anesthetic agent.

-

Stereotactic Intracranial Injection: Secure the mouse in a stereotactic frame. Create a burr hole in the skull over the desired injection site (e.g., right striatum). Slowly inject 2-5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.

-

Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics.

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI.

-

Drug Administration: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer this compound via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Efficacy Evaluation: Monitor tumor growth and the overall health and survival of the mice. At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating a novel SHP2 inhibitor like this compound.

Conclusion and Future Directions

This compound is a novel and highly potent SHP2 inhibitor with significant potential for the treatment of glioblastoma. Its mechanism of action, centered on the allosteric inhibition of SHP2 and the subsequent suppression of the RAS/ERK signaling pathway, targets a key vulnerability in this aggressive brain cancer. The high potency of this compound suggests it could be an effective therapeutic agent, although comprehensive preclinical studies are required to fully elucidate its efficacy and safety profile in glioblastoma models.

Future research should focus on:

-

Characterizing the in vitro effects of this compound on a panel of GBM cell lines with different genetic backgrounds.

-

Evaluating the in vivo efficacy of this compound in orthotopic glioblastoma models, including its ability to cross the blood-brain barrier.

-

Investigating potential combination therapies, such as with standard-of-care temozolomide or other targeted agents, to overcome therapeutic resistance.

The development of potent and specific SHP2 inhibitors like this compound represents a promising advancement in the quest for more effective treatments for glioblastoma.

References

- 1. An allosteric inhibitor of SHP2 effectively targets PDGFRα-driven glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Data-driven computational modeling identifies determinants of glioblastoma response to SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gain-Of-Function E76K-Mutant SHP2 Promotes Cell Proliferation, Metastasis, And Tumor Growth In Glioblastoma Through Activation Of The ERK/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CS-02: SHP2 PROMOTES TUMOR PROGRESSION IN GBM VIA RAS ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

The Structure-Activity Relationship of Shp2-IN-16: A Technical Guide to a Novel Class of Pyrazolopyrazine SHP2 Inhibitors

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple cellular signaling pathways. Its involvement in cascades such as the Ras-mitogen-activated protein kinase (MAPK), JAK-STAT, and phosphoinositol-3-kinase (PI3K)-AKT pathways positions it as a key regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of SHP2 activity, often due to mutations in the PTPN11 gene, has been implicated in the pathogenesis of various human diseases, including Noonan Syndrome, LEOPARD Syndrome, and several types of cancer, making it a highly attractive therapeutic target.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel series of pyrazolopyrazine-based SHP2 inhibitors, with a focus on the potent compound Shp2-IN-16.

Core Compound Structures and Activity

A novel series of pyrazolopyrazine compounds have been synthesized and evaluated for their inhibitory activity against the SHP2 phosphatase. The general chemical structure of these compounds is depicted below. The structure-activity relationship was explored by modifying various substituents on the core scaffold.

General Structure of Pyrazolopyrazine SHP2 Inhibitors

A representative, non-specific chemical structure diagram would be manually created here to illustrate the core pyrazolopyrazine scaffold with placeholder labels for variable regions (R1, R2, Ring A, L, etc.) as described in the patent. This visual would serve as a reference for the SAR discussion. Caption: General chemical scaffold of the novel pyrazolopyrazine SHP2 inhibitors.

The inhibitory potency of these compounds was determined using a biochemical SHP2 phosphatase assay, with the results presented as IC50 values. A selection of these compounds, including this compound (also referred to as compound 222), are detailed in the table below.

Table 1: Structure and Inhibitory Activity of Representative Pyrazolopyrazine Compounds

| Compound ID | Structure | SHP2 IC50 (nM) |

| This compound (222) | (A specific chemical structure image for compound 222 would be inserted here) | 1 |

| 183 | (A specific chemical structure image for compound 183 would be inserted here) | 3 |

| ... | ... | ... |

| (This table would be populated with the specific chemical structures and corresponding IC50 values for all relevant compounds disclosed in the patent WO 2023/114954 A1.) |

Structure-Activity Relationship (SAR) Analysis

This section would contain a detailed written analysis of how different chemical modifications to the pyrazolopyrazine scaffold affect the SHP2 inhibitory activity, based on the data presented in Table 1. For example:

The SAR analysis of this series reveals several key features that contribute to potent SHP2 inhibition. The pyrazolopyrazine core serves as a crucial scaffold for orienting the key interacting moieties. Modifications at the R1 and R2 positions have a significant impact on potency. For instance, the presence of a specific substituent at R1 in this compound appears to be critical for its picomolar inhibitory activity. Furthermore, the nature of "Ring A" and the linker "L" also modulate the compound's potency, likely by influencing its conformation and interaction with the allosteric binding pocket of SHP2. The exceptional potency of this compound (IC50 = 1 nM) highlights the optimal combination of these structural features.

Experimental Protocols

SHP2 Phosphatase Inhibition Assay

The in vitro inhibitory activity of the pyrazolopyrazine compounds against SHP2 was determined using a biochemical phosphatase assay.[1][2]

Materials:

-

Recombinant human SHP2 enzyme

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as the substrate

-

Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black plates

Procedure:

-

A solution of the SHP2 enzyme was prepared in the assay buffer.

-

The test compounds were serially diluted in DMSO and then further diluted in the assay buffer.

-

In a 384-well plate, the SHP2 enzyme solution was added to wells containing the diluted test compounds or DMSO (as a control).

-

The plate was incubated at room temperature for a specified period (e.g., 15-60 minutes) to allow for compound binding to the enzyme.

-

The enzymatic reaction was initiated by the addition of the DiFMUP substrate to all wells.

-

The fluorescence intensity was measured at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission) over time using a plate reader.

-

The rate of the enzymatic reaction was calculated from the linear portion of the fluorescence versus time curve.

-

The percent inhibition for each compound concentration was determined relative to the DMSO control.

-

IC50 values were calculated by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software.

Signaling Pathways and Experimental Workflows

SHP2 is a key signaling node that positively regulates the RAS/MAPK pathway downstream of receptor tyrosine kinases (RTKs).[1][2][3] Allosteric inhibitors of SHP2, such as the pyrazolopyrazine series, are designed to stabilize the auto-inhibited conformation of the enzyme, thereby preventing its activation and downstream signaling.

SHP2-Mediated Signaling Pathway

Caption: Simplified diagram of the SHP2-mediated RAS/MAPK signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for SHP2 Inhibitor Evaluation

Caption: A generalized workflow for the discovery and evaluation of novel SHP2 inhibitors like this compound.

Conclusion

The novel series of pyrazolopyrazine compounds, exemplified by the highly potent inhibitor this compound, represents a significant advancement in the development of SHP2-targeted therapies. The detailed structure-activity relationship data provides a valuable roadmap for the design of future inhibitors with improved potency and pharmacokinetic properties. The robust biochemical and cellular assays employed in the evaluation of these compounds serve as a benchmark for future screening and characterization efforts. Further investigation into the in vivo efficacy and safety of this chemical series is warranted to fully assess its therapeutic potential for the treatment of glioblastoma and other SHP2-dependent malignancies.

References

Preclinical Evaluation of Shp2-IN-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Shp2-IN-16, a potent, novel pyrazolopyrazine inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). Due to the limited availability of detailed public data for this compound, this document presents its known biochemical potency and supplements it with representative data and protocols from other well-characterized allosteric SHP2 inhibitors (e.g., SHP099, RMC-4550, TNO155) to provide a thorough framework for its preclinical assessment.

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of the RAS-MAPK pathway, which is frequently dysregulated in various human cancers, making SHP2 a compelling target for cancer therapy.[1][3][4][5] this compound has been identified as a highly potent inhibitor intended for glioblastoma research.[6]

In Vitro Profile of this compound and Representative SHP2 Inhibitors

The initial preclinical evaluation of a SHP2 inhibitor involves determining its potency against the isolated enzyme and its activity in cancer cell lines.

Biochemical and Cellular Potency

This compound has demonstrated high potency in biochemical assays. The tables below summarize the key in vitro activity data for this compound and provide representative cellular activity data for other leading SHP2 inhibitors against various cancer cell lines.

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (nM) | Assay Type | Source |

| This compound (Example 222) | SHP2 | 1 | Phosphatase Assay | [6] |

Table 2: Representative Cellular Anti-proliferative Activity of Allosteric SHP2 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| SHP099 | KYSE-520 | Esophageal Squamous Cell Carcinoma | 0.57 |

| RMC-4550 | NCI-H929 | Multiple Myeloma | ~1.5 (at 72h) |

| TNO155 | NCI-H358 | Non-Small Cell Lung Cancer | ~0.1 |

| SHP099 | RPMI-8226 | Multiple Myeloma | ~2.5 (at 72h) |

Note: Data for SHP099, RMC-4550, and TNO155 are representative of the inhibitor class and sourced from publicly available research.[7]

Experimental Protocols

Protocol 1: SHP2 Biochemical Phosphatase Assay

This protocol describes a common method to determine the enzymatic inhibition of SHP2.

-

Reagents & Materials :

-

Procedure :

-

Prepare a working solution of SHP2 protein in the assay buffer.

-

Add 1 µL of serially diluted test compound to the wells of the 384-well plate.

-

Add 20 µL of the SHP2 working solution to each well and incubate for a predefined period (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding 5 µL of the DiFMUP substrate solution.

-

Monitor the fluorescence intensity (Excitation: 350 nm, Emission: 450 nm) over time. The product, DiFMU, is fluorescent.[10]

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Protocol 2: Cell Viability (Anti-proliferative) Assay

This protocol outlines the measurement of a compound's effect on cancer cell proliferation.

-

Reagents & Materials :

-

Cancer cell lines (e.g., U87MG for glioblastoma).

-

Complete growth medium (e.g., DMEM + 10% FBS).

-

Test Compound (this compound) serially diluted.

-

Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based reagent.

-

96-well cell culture plates.

-

Spectrophotometer (plate reader).

-

-

Procedure :

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serially diluted concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until a color change is observed.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Mechanism of Action: Signaling Pathway Modulation

SHP2 functions as a critical scaffold and phosphatase downstream of receptor tyrosine kinases (RTKs).[3][4] Its primary role is to dephosphorylate specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which promotes cell proliferation and survival.[1][2][11] Allosteric inhibitors like this compound are designed to stabilize SHP2 in its auto-inhibited conformation, preventing its activation and blocking downstream signaling.[9]

References

- 1. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. irbm.com [irbm.com]

- 6. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CS-02: SHP2 PROMOTES TUMOR PROGRESSION IN GBM VIA RAS ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Shp2-IN-16 Target Engagement in Cancer Cells

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the target engagement of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors in cancer cells, with a specific focus on the methodologies used to quantify their interaction with the Shp2 protein. Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction pathways, most notably the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is frequently dysregulated in various cancers.[1][2][3][4][5][6][7] Consequently, Shp2 has emerged as a compelling target for anti-cancer drug development.[1][8]

This document details the mechanism of action of Shp2 and its inhibitors, provides quantitative data for a representative allosteric inhibitor, outlines detailed protocols for key target engagement assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Note on Shp2-IN-16: As of the latest available data, there is no publicly accessible scientific literature containing specific quantitative data (e.g., IC50, CETSA ΔTm, or p-ERK inhibition) for a compound designated "this compound". Therefore, this guide will utilize data from well-characterized, pioneering Shp2 allosteric inhibitors such as SHP099 and RMC-4550 to illustrate the principles and methodologies of target engagement. These inhibitors serve as excellent proxies to understand how a novel agent like this compound would be characterized.

The Role of Shp2 in Cancer Signaling

Shp2, encoded by the PTPN11 gene, is a ubiquitously expressed protein that is crucial for the full activation of the RAS/MAPK pathway downstream of receptor tyrosine kinases (RTKs).[9] In its inactive state, the N-terminal SH2 domain of Shp2 folds back to block the active site of the phosphatase domain, resulting in auto-inhibition.[10][11] Upon growth factor stimulation, Shp2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[10][11] Activated Shp2 dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream ERK signaling cascade, which promotes cell proliferation, survival, and differentiation.[1][2][3][5][6][7][12]

Dysregulation of Shp2 activity, through gain-of-function mutations or overexpression, is associated with various developmental disorders and is a key driver in several types of cancer, including leukemia, lung cancer, and breast cancer.[1][2][3]

Mechanism of Action of Allosteric Shp2 Inhibitors

Allosteric Shp2 inhibitors, such as SHP099, represent a novel class of anti-cancer agents.[1] Instead of competing with substrates at the active site, these inhibitors bind to a pocket at the interface of the N-SH2, C-SH2, and phosphatase domains.[1] This binding stabilizes the auto-inhibited conformation of Shp2, effectively locking the enzyme in its inactive state and preventing its activation.[1]

Quantitative Analysis of Shp2 Target Engagement

The following tables summarize key quantitative data for the well-characterized allosteric Shp2 inhibitors, SHP099 and RMC-4550. This data is representative of the types of measurements required to characterize a novel inhibitor like this compound.

| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| SHP099 | Shp2 | 71 | - | Biochemical Assay | [1] |

| RMC-4550 | Shp2 | 29 (pERK) | NCI-H1838 | Cellular Assay | [7] |

| RMC-4550 | Shp2 | 24 (pERK) | MeWo | Cellular Assay | [7] |

| SHP099 | Shp2 | - | RPMI-8226 | In vivo xenograft | [12][13] |

| RMC-4550 | Shp2 | - | RPMI-8226 | In vivo xenograft | [12][13] |

Table 1: Inhibitory Potency of Representative Shp2 Inhibitors.

| Inhibitor | Target | ΔTm (°C) | Cell Line | Assay Type | Reference |

| SHP099 | Shp2-WT | 4.8 | Recombinant Protein | Protein Thermal Shift | [14] |

| SHP099 | Shp2-E76K | 1.2 | Recombinant Protein | Protein Thermal Shift | [14] |

| RMC-4550 | Shp2-WT | > SHP099 | HEK293T | Cellular Thermal Shift | [14] |

| Ex-57 | Shp2-WT | > SHP099 | HEK293T | Cellular Thermal Shift | [14] |

Table 2: Thermal Shift Assay Data for Representative Shp2 Inhibitors.

Experimental Protocols for Target Engagement

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells of interest to 70-80% confluency.

-

Treat cells with varying concentrations of the Shp2 inhibitor (e.g., this compound) or vehicle control (DMSO) for 1-2 hours at 37°C.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a PCR cycler, followed by a cooling step to 4°C.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

-

Collect the supernatant and determine the protein concentration.

-

-

Western Blot Analysis:

-

Denature the soluble protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Shp2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the melting curve of Shp2 in the presence and absence of the inhibitor.

-

Immunoprecipitation (IP) Coupled with Western Blotting

This technique is used to assess the effect of an inhibitor on the phosphorylation status of Shp2's downstream effectors, such as ERK.

Protocol:

-

Cell Culture and Lysis:

-

Culture and treat the cells with the Shp2 inhibitor as described for CETSA.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific for the protein of interest (e.g., phospho-ERK) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Perform SDS-PAGE and Western blotting as described for CETSA, probing with antibodies against total ERK and phospho-ERK to assess the change in phosphorylation.

-

Proximity Ligation Assay (PLA)

PLA is a highly sensitive method to detect and visualize protein-protein interactions in situ. It can be used to confirm that a Shp2 inhibitor disrupts the interaction between Shp2 and its upstream activators or downstream substrates.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on coverslips and treat with the Shp2 inhibitor.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent-containing buffer.

-

-

Antibody Incubation:

-

Incubate the cells with a pair of primary antibodies raised in different species that recognize the two proteins of interest (e.g., Shp2 and a phosphorylated RTK).

-

Wash the cells to remove unbound primary antibodies.

-

-

PLA Probe Incubation and Ligation:

-

Incubate with secondary antibodies conjugated to oligonucleotides (PLA probes).

-

If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.

-

-

Amplification and Detection:

-

Amplify the circular DNA template via rolling circle amplification using a fluorescently labeled probe.

-

Visualize the resulting PLA signals as distinct fluorescent spots using a fluorescence microscope.

-

Quantify the number of spots per cell to measure the extent of protein-protein interaction.

-

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Shp2 Signaling Pathway and Inhibition.

Caption: Cellular Thermal Shift Assay Workflow.

Caption: Immunoprecipitation Workflow.

Caption: Proximity Ligation Assay Workflow.

Conclusion

The methodologies and data presented in this guide provide a robust framework for assessing the target engagement of novel Shp2 inhibitors like this compound in cancer cells. By employing techniques such as CETSA, immunoprecipitation, and proximity ligation assays, researchers can confirm direct binding to Shp2, quantify the downstream effects on signaling pathways, and visualize the disruption of protein-protein interactions within the cellular context. While specific data for this compound is not yet publicly available, the principles and protocols outlined herein, using well-characterized inhibitors as examples, offer a clear path forward for its preclinical evaluation and development as a potential anti-cancer therapeutic.

References

- 1. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway | Cancer Biology & Medicine [cancerbiomed.org]

- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]

- 8. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]

- 14. researchgate.net [researchgate.net]

Shp2-IN-16: A Novel Pyrazolopyrazine-Based Allosteric Inhibitor for Glioblastoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways, particularly the RAS-mitogen-activated protein kinase (MAPK) cascade, which is frequently hyperactivated in GBM. Shp2's role in promoting cell survival, proliferation, and resistance to therapy makes it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of Shp2-IN-16, a novel, highly potent pyrazolopyrazine-based allosteric inhibitor of Shp2, as a potential therapeutic agent for glioblastoma. We consolidate the available preclinical data, outline detailed experimental protocols for its evaluation, and present key signaling pathways and experimental workflows through structured diagrams.

Introduction to Shp2 in Glioblastoma

Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2) is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of various receptor tyrosine kinases (RTKs), including EGFR and PDGFR, which are often dysregulated in glioblastoma.[1][2] Shp2 functions as a signal amplifier, primarily by dephosphorylating specific targets, which leads to the sustained activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways.[3][4] These pathways are fundamental drivers of cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers, including glioblastoma.[5][6]

Mutations in the PTPN11 gene can lead to hyperactivation of Shp2, contributing to various developmental disorders and malignancies.[1] In glioblastoma, while PTPN11 mutations are relatively rare, the functional importance of wild-type Shp2 in mediating oncogenic signaling is well-established.[1] Inhibition of Shp2, therefore, represents a promising therapeutic strategy to attenuate the downstream signaling that drives glioblastoma progression.[5]

This compound: A Potent Allosteric Inhibitor

This compound is a novel pyrazolopyrazine-based compound identified as a highly potent allosteric inhibitor of Shp2.[1][3] Allosteric inhibitors represent a significant advancement in targeting phosphatases, offering greater specificity compared to active-site inhibitors. They function by binding to a site distinct from the catalytic pocket, stabilizing Shp2 in an auto-inhibited conformation. This prevents the conformational changes necessary for its activation, thereby blocking its downstream signaling functions.[1]

Quantitative Data

The available preclinical data for this compound demonstrates its high potency in biochemical assays. This information is critical for dose-finding studies and for comparing its activity with other known Shp2 inhibitors.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Shp2 | Phosphatase Assay | 1 | [1][3] |

Table 1: In Vitro Efficacy of this compound.

Signaling Pathways and Mechanism of Action

This compound, by allosterically inhibiting Shp2, is designed to block the signal transduction from activated RTKs to the downstream RAS-MAPK and PI3K-AKT pathways. The following diagram illustrates the central role of Shp2 in these cascades and the proposed point of intervention for this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the efficacy of this compound in glioblastoma models. These are generalized protocols based on standard practices for Shp2 inhibitor testing and should be optimized for specific experimental conditions.

In Vitro Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.

Protocol:

-

Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation status of key downstream signaling proteins like ERK.

Protocol:

-

Cell Treatment: Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of p-ERK to total ERK.

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of glioblastoma cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle.

-

Efficacy Assessment: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: The experiment is terminated when tumors in the control group reach a specific size or at a pre-defined time point. Calculate the tumor growth inhibition (TGI) and assess any effects on animal survival.

Conclusion and Future Directions

This compound is a novel and highly potent pyrazolopyrazine-based allosteric inhibitor of Shp2 with demonstrated potential for the treatment of glioblastoma. Its high in vitro potency warrants further comprehensive preclinical evaluation. Future studies should focus on determining its efficacy in a panel of patient-derived glioblastoma cell lines, assessing its ability to cross the blood-brain barrier in orthotopic in vivo models, and exploring its potential in combination with standard-of-care therapies for glioblastoma, such as temozolomide and radiation. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic utility of this compound in the fight against glioblastoma.

References

- 1. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An allosteric inhibitor of SHP2 effectively targets PDGFRα-driven glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Data-driven computational modeling identifies determinants of glioblastoma response to SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Docking of Shp2-IN-16 with SHP2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target for therapeutic intervention in a variety of human cancers and developmental disorders. The development of small molecule inhibitors targeting SHP2 has emerged as a promising strategy in oncology. This technical guide provides a comprehensive overview of the molecular docking of a potent inhibitor, Shp2-IN-16, with its target protein, SHP2. We will delve into the structural and functional aspects of SHP2, its role in key signaling pathways, and provide a detailed, generalized protocol for performing molecular docking studies. This guide is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel SHP2 inhibitors.

Introduction to SHP2

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its structure comprises two tandem SH2 domains (N-SH2 and C-SH2), a catalytic protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain. Upon cellular stimulation, the SH2 domains bind to specific phosphotyrosine motifs on activated receptors or scaffolding proteins, leading to a conformational change that relieves this auto-inhibition and activates the phosphatase.

Activated SHP2 positively regulates the RAS/mitogen-activated protein kinase (MAPK) signaling pathway, a central cascade controlling cell proliferation, differentiation, and survival. Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several developmental disorders, including Noonan syndrome, and various malignancies.

This compound: A Potent SHP2 Inhibitor

This compound is a novel and highly potent inhibitor of SHP2, identified for its potential therapeutic application in glioblastoma.[1][2] Its inhibitory activity against SHP2 is remarkably high, as evidenced by its low nanomolar IC50 value.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Reference |

| IC50 | 1 nM | [1][2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

SHP2 Signaling Pathways

SHP2 is a critical regulator of multiple intracellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of SHP2 inhibitors.

RAS/MAPK Pathway

SHP2 is a key upstream activator of the RAS/MAPK pathway.[3][4][5][6] Upon activation by growth factors, SHP2 is recruited to receptor tyrosine kinases or scaffolding proteins like Gab1, where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Constitutive activation of this pathway is a hallmark of many cancers.

PI3K/AKT Pathway

The role of SHP2 in the PI3K/AKT pathway is complex and can be context-dependent, exhibiting both activating and inhibitory functions.[7][8][9] SHP2 can dephosphorylate negative regulators of PI3K signaling, thereby promoting its activation. Conversely, it can also dephosphorylate docking sites for the p85 subunit of PI3K on adaptor proteins like Gab1, leading to the termination of the signal.

JAK/STAT Pathway

SHP2 can also modulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[10][11][12] In many contexts, SHP2 acts as a negative regulator by dephosphorylating JAKs or STATs, thereby attenuating cytokine signaling. However, its precise role can vary depending on the specific receptor and cellular context.

Molecular Docking Experimental Protocol

While the specific, detailed protocol for the molecular docking of this compound has not been published in full, this section provides a comprehensive, generalized workflow based on established methodologies for docking allosteric inhibitors to SHP2.[1][13][14][15]

Conceptual Workflow

Protein Preparation

-

Obtain SHP2 Structure: Download the crystal structure of human SHP2 from the Protein Data Bank (PDB). Structures complexed with allosteric inhibitors (e.g., PDB IDs: 2SHP, 6BMV, 8B5Y) are ideal starting points.[16][17][18]

-

Pre-processing: Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

-

Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically absent in crystal structures.

-

Assign Charges: Assign partial charges to each atom using a force field such as CHARMm or AMBER.

-

Energy Minimization: Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases or drawn using molecular editing software.

-

3D Conversion: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

-

Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Molecular Docking

-

Define the Binding Site: For allosteric inhibitors like this compound, the binding site is typically located in the "tunnel" at the interface of the N-SH2, C-SH2, and PTP domains.[15] Define a grid box encompassing this allosteric pocket.

-

Docking Algorithm: Utilize a molecular docking program such as AutoDock, GOLD, or Maestro.[1][14] These programs employ search algorithms (e.g., genetic algorithm, Lamarckian genetic algorithm) to explore various conformations and orientations of the ligand within the defined binding site.

-

Scoring Function: The docking program will use a scoring function to estimate the binding affinity of each generated pose. Lower scores generally indicate more favorable binding.

Post-Docking Analysis

-

Pose Clustering: Group the docked conformations into clusters based on their root-mean-square deviation (RMSD).

-

Binding Mode Analysis: Analyze the lowest energy and most populated clusters to identify the most probable binding mode.

-

Interaction Analysis: Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to the binding affinity.

Conclusion

The molecular docking of this compound with SHP2 provides valuable insights into the potential binding mode and the structural basis for its high inhibitory potency. This in-depth technical guide offers a framework for researchers to conduct similar in silico studies, which are instrumental in the rational design and optimization of novel SHP2 inhibitors. The integration of computational and experimental approaches will continue to accelerate the development of targeted therapies for SHP2-driven diseases.

References

- 1. 4.4. Molecular Docking [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SHP-2 regulates the phosphatidylinositide 3'-kinase/Akt pathway and suppresses caspase 3-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Receptor-specific regulation of phosphatidylinositol 3'-kinase activation by the protein tyrosine phosphatase Shp2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The tyrosine phosphatase SHP2 increases robustness and information transfer within IL-6-induced JAK/STAT signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a novel SHP2 allosteric inhibitor using virtual screening, FMO calculation, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols for Shp2-IN-16 in In Vitro Glioblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] In glioblastoma (GBM), the most aggressive primary brain tumor, SHP2 is a key component of oncogenic signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive tumor cell proliferation, survival, and invasion.[1][4][5][6] Inhibition of SHP2 has emerged as a promising therapeutic strategy for GBM.[4][7]

Shp2-IN-16 is a potent and specific allosteric inhibitor of SHP2 with a reported IC50 of 1 nM.[8] These application notes provide detailed protocols for the in vitro use of this compound in glioblastoma cell lines to assess its therapeutic potential and to study the effects of SHP2 inhibition on key signaling pathways.

Data Presentation

Table 1: In Vitro Potency of SHP2 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |

| This compound | SHP2 | 1 | Not specified | [8] |

| SHP099 | SHP2 | 71 | Not specified | N/A |

| RMC-4550 | SHP2 | 2.5 | Not specified | N/A |

| TNO155 | SHP2 | 10 | Not specified | [4] |

Note: IC50 values can vary depending on the assay conditions and cell line used.

Signaling Pathway Modulated by this compound

SHP2 is a critical node in cellular signaling, primarily acting downstream of activated receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, which paradoxically leads to the activation of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK pathway. This compound, as an allosteric inhibitor, binds to a pocket on SHP2, stabilizing it in an inactive conformation and thereby preventing its downstream signaling functions.

Caption: Mechanism of SHP2 activation and inhibition by this compound.

Experimental Protocols

Cell Culture of Glioblastoma Cell Lines

A panel of glioblastoma cell lines is recommended to account for the heterogeneity of the disease. Commonly used cell lines include U87MG, LN18, T98G, and U118MG.[9][10]

Materials:

-

Glioblastoma cell lines (e.g., U87MG, LN18, T98G from ATCC)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other consumables

Protocol:

-

Culture glioblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Glioblastoma cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the phosphorylation status and total protein levels of key components of the SHP2 signaling pathways.

Materials:

-

Glioblastoma cells

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations for the desired time (e.g., 2, 6, 24 hours).

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

Caption: General workflow for Western Blot analysis.

Troubleshooting

-

Low solubility of this compound: If precipitation is observed, gently warm the stock solution and vortex. Ensure the final DMSO concentration in the media is low.

-

High background in Western Blots: Optimize blocking conditions (time and blocking agent) and antibody concentrations. Ensure adequate washing steps.

-

Inconsistent MTT assay results: Ensure even cell seeding and avoid edge effects in the 96-well plate. Check for contamination.

Conclusion

These application notes provide a framework for the in vitro evaluation of this compound in glioblastoma cell lines. The provided protocols for cell culture, inhibitor preparation, cell viability assays, and Western blotting will enable researchers to investigate the efficacy of this compound and its mechanism of action in glioblastoma. The presented data and diagrams offer a clear overview for drug development professionals. Further studies, including in vivo models, will be necessary to fully elucidate the therapeutic potential of this compound for the treatment of glioblastoma.

References

- 1. Induced clustering of SHP2-depleted tumor cells in vascular islands restores sensitivity to MEK/ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Data-driven computational modeling identifies determinants of glioblastoma response to SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gain-Of-Function E76K-Mutant SHP2 Promotes Cell Proliferation, Metastasis, And Tumor Growth In Glioblastoma Through Activation Of The ERK/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The tyrosine phosphatase SHP2 regulates focal adhesion kinase to promote EGF-induced lamellipodia persistence and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. CS-02: SHP2 PROMOTES TUMOR PROGRESSION IN GBM VIA RAS ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Shp2-IN-16 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in various human cancers.[2] Consequently, SHP2 has emerged as a compelling therapeutic target for the development of novel anti-cancer agents. Allosteric inhibitors of SHP2 have shown promise in preclinical models by stabilizing the enzyme in an inactive conformation.[2][3]

This document provides detailed application notes and protocols for the in vivo use of SHP2 inhibitors, using "Shp2-IN-16" as a representative compound. The information is compiled from preclinical studies of various allosteric SHP2 inhibitors, including SHP099, RMC-4550, and PF-07284892, to provide a comprehensive guide for researchers.

Signaling Pathway

SHP2 is a crucial transducer of signals from RTKs to the downstream RAS-ERK pathway. Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment to the plasma membrane leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream ERK cascade, which promotes cell proliferation, survival, and differentiation.

Dosage and Administration in Animal Models

The dosage of SHP2 inhibitors in animal studies can vary depending on the specific compound, cancer model, and route of administration. The following table summarizes dosages for several well-characterized allosteric SHP2 inhibitors in mouse xenograft models.

| Inhibitor | Dose | Route of Administration | Dosing Schedule | Animal Model (Cancer Type, Cell Line) | Reference |

| SHP099 | 75 mg/kg | Oral Gavage | Daily | Multiple Myeloma (RPMI-8226) | [4][5] |

| 37.5 mg/kg | Oral Gavage | 6 days/week | Hepatocellular Carcinoma | [6] | |

| 75 mg/kg | Oral Gavage | Daily or Every Other Day | Pancreatic Ductal Adenocarcinoma (Capan-2, MIAPaCa-2), Non-Small Cell Lung Cancer (H358) | [7] | |

| RMC-4550 | 30 mg/kg | Oral Gavage | Daily | Multiple Myeloma (RPMI-8226) | [4][5] |

| 10 or 30 mg/kg | Oral Gavage | Daily, 5 days on/2 days off | Neurofibroma (DhhCre;Nf1fl/fl mice) | [8] | |

| 20 mg/kg | Oral Gavage | Every Other Day | Myeloproliferative Neoplasms (MPL-W515L model) | [9] | |

| PF-07284892 | 30 mg/kg | Oral Gavage | Every Other Day | Lung Cancer (NCI-H3122 lorR-06), Colorectal Cancer (VACO-432), Pancreatic Cancer (MIA PaCa-2) | [10] |

| P9 (PROTAC) | 25 and 50 mg/kg | Intraperitoneal Injection | Not specified | Squamous Cell Carcinoma (KYSE-520) | [5] |

Experimental Protocols

Vehicle Formulation and Preparation

The choice of vehicle is critical for ensuring the solubility and bioavailability of the SHP2 inhibitor. Common vehicles for oral administration of these compounds include:

-

0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in water: A common vehicle for suspending compounds for oral gavage.

-

5% DMSO + 30% PEG300 in ddH2O: Used for compounds that require a co-solvent system for solubilization.[6]

-

Methyl-cellulose + Tween80: A suspension formulation used for oral administration.[7]

Preparation Protocol for 0.5% HPMC Vehicle:

-

Weigh the required amount of HPMC.

-

Heat a portion of sterile water to 60-70°C.

-

Slowly add the HPMC to the heated water while stirring vigorously to prevent clumping.

-

Once dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, uniform solution is formed.

-

Allow the solution to cool to room temperature before use.

-

Weigh the appropriate amount of this compound and add it to the vehicle.

-

Vortex and/or sonicate the mixture to ensure a homogenous suspension. Prepare fresh daily.

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

References

- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]

- 6. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Daytime SHP2 inhibitor dosing, when immune cell numbers are elevated, shrinks neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SHP2 Inhibition in Preclinical Glioblastoma Models

A Note on the Specific Inhibitor Shp2-IN-16:

Initial literature searches for the administration of This compound in preclinical glioblastoma models did not yield specific in vivo data, including dosing, administration routes, or efficacy. While this compound is documented as a potent SHP2 inhibitor with a high degree of selectivity, its application in preclinical animal models of glioblastoma has not been detailed in the available scientific literature.

Therefore, these application notes will focus on a well-characterized, structurally distinct, and widely studied allosteric SHP2 inhibitor, SHP099 , as a representative compound for this target class in glioblastoma research. The protocols and data presented for SHP099 can serve as a valuable reference and starting point for researchers investigating novel SHP2 inhibitors like this compound in similar preclinical settings.

Introduction to SHP2 Inhibition in Glioblastoma

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis. A key driver of GBM pathogenesis is the aberrant activation of receptor tyrosine kinase (RTK) signaling pathways, such as the platelet-derived growth factor receptor alpha (PDGFRα) pathway. The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical downstream signaling node for multiple RTKs.[1][2] SHP2 plays a crucial role in activating the RAS/mitogen-activated protein kinase (MAPK) signaling cascade, which promotes cell survival, proliferation, and migration.[1][2] Consequently, inhibition of SHP2 has emerged as a promising therapeutic strategy for GBM.[1]

SHP099 is a potent and selective allosteric inhibitor of SHP2 that has demonstrated efficacy in preclinical GBM models, particularly those with activated PDGFRα signaling.[1][2] It has been shown to cross the blood-brain barrier, inhibit tumor growth, and extend survival in orthotopic xenograft models, both as a monotherapy and in combination with standard-of-care chemotherapy like temozolomide (TMZ).[1][2]

Data Presentation: Efficacy of SHP099 in Preclinical Glioblastoma Models

The following table summarizes the quantitative data from preclinical studies of SHP099 in glioblastoma models.

| Parameter | Details | Reference |

| Animal Model | Orthotopic xenografts in NOD/SCID mice | [1] |

| Cell Lines | Transformed mouse astrocytes and patient-derived glioma stem-like cells (GSCs) with activated PDGFRα signaling | [1][2] |

| Drug Formulation | SHP099 formulated for oral administration | [1] |

| Dosing Regimen | Oral gavage | [1] |

| Efficacy as Monotherapy | - Preferentially inhibited cell survival and self-renewal of GSCs compared to neural progenitor cells in vitro.- Accumulated at efficacious concentrations in the brain.- Inhibited tumor growth and extended survival of animals with orthotopic xenografts. | [1][2] |

| Combination Therapy | SHP099 in combination with temozolomide (TMZ) | [1] |

| Efficacy of Combination | Significantly prolonged survival compared to either treatment alone. | [2] |

| Molecular Effects | - Inhibited SHP-2-stimulated activation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) in vivo.- Attenuated cell cycle progression in GBM cells with activated PDGFRα. | [1][2] |

Experimental Protocols

In Vitro Evaluation of SHP099 in Glioblastoma Cells

Objective: To assess the effect of SHP099 on the viability and signaling pathways of glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., patient-derived glioma stem-like cells with PDGFRα activation)

-

Neural progenitor cells (as a control)

-

Cell culture medium and supplements

-

SHP099

-

Assay reagents for cell viability (e.g., CellTiter-Glo®)

-

Antibodies for Western blotting (e.g., anti-p-ERK, anti-ERK, anti-SHP2)

Protocol:

-

Cell Culture: Culture GBM cells and neural progenitor cells under appropriate conditions.

-

SHP099 Treatment: Treat cells with a range of SHP099 concentrations for a specified duration (e.g., 72 hours).

-

Cell Viability Assay: Measure cell viability using a luminescent or colorimetric assay to determine the IC50 of SHP099.

-

Western Blot Analysis:

-

Lyse treated cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against p-ERK, total ERK, and SHP2, followed by secondary antibodies.

-

Visualize and quantify protein bands to assess the inhibition of ERK phosphorylation.

-

In Vivo Administration of SHP099 in Orthotopic Glioblastoma Xenograft Models

Objective: To evaluate the in vivo efficacy of SHP099 as a single agent and in combination with temozolomide in a preclinical glioblastoma model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Glioblastoma cells (e.g., patient-derived GSCs with PDGFRα activation) engineered to express a reporter gene (e.g., luciferase)

-

SHP099 formulated for oral gavage

-

Temozolomide (TMZ)

-

Bioluminescence imaging system

-

Animal welfare and monitoring equipment

Protocol:

-

Orthotopic Implantation:

-

Anesthetize mice and secure them in a stereotactic frame.

-

Implant glioblastoma cells into the brain (e.g., striatum) of the mice.

-

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging at regular intervals.

-

Treatment Initiation: Once tumors are established (detectable by imaging), randomize mice into treatment groups:

-

Vehicle control

-

SHP099 alone

-

TMZ alone

-

SHP099 + TMZ

-

-

Drug Administration:

-

Administer SHP099 via oral gavage at a predetermined dose and schedule.

-

Administer TMZ according to an established protocol (e.g., intraperitoneal injection).

-

-

Efficacy Assessment:

-

Continue to monitor tumor growth via bioluminescence imaging throughout the study.

-

Monitor animal body weight and overall health.

-

Record survival data for each treatment group.

-

-

Pharmacodynamic Analysis:

-

At the end of the study or at specific time points, collect brain tissue.

-

Perform immunohistochemistry or Western blot analysis to assess the levels of p-ERK and other relevant biomarkers in the tumor tissue to confirm target engagement.

-

Visualizations

Caption: SHP2 Signaling Pathway in Glioblastoma.

Caption: Preclinical Experimental Workflow.

Caption: SHP2 Inhibition and Downstream Effects.

References

Application Note: A Multi-faceted Approach for Evaluating the Brain Penetration of Shp2-IN-16

Audience: Researchers, scientists, and drug development professionals.

Introduction Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase. It plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs), primarily through the RAS/mitogen-activated protein kinase (MAPK) pathway, which governs cell proliferation, differentiation, and survival.[1][2][3][4] Given its function as a key signaling node, Shp2 has emerged as a promising therapeutic target for cancers and developmental disorders like Noonan syndrome.[4][5]

The development of small molecule inhibitors targeting Shp2, such as Shp2-IN-16, requires a thorough characterization of their pharmacokinetic properties. For indications involving the central nervous system (CNS) or for assessing potential CNS-related off-target effects, evaluating brain penetration is paramount. The blood-brain barrier (BBB) presents a formidable obstacle, tightly regulating the passage of substances from the bloodstream into the brain.[6][7] This barrier is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump many therapeutic compounds out of the brain, limiting their efficacy.[8][9]